Neoxanthin

Overview

Description

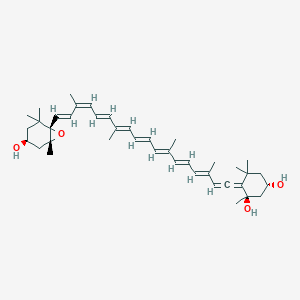

Neoxanthin is a carotenoid and xanthophyll found in plants and algae. It plays a crucial role in the biosynthesis of the plant hormone abscisic acid. This compound exists in two isomeric forms: all-trans and 9-cis. It is produced from violaxanthin and is known for its role in protecting plants against photooxidative stress .

Mechanism of Action

Target of Action

Neoxanthin, also known as 9’-cis-Neoxanthin, is a carotenoid and xanthophyll . It primarily targets chlorophyll pigments in plants and algae, where it plays a crucial role in the photosynthetic process . It also interacts with reactive oxygen species (ROS) , helping to mitigate oxidative stress .

Mode of Action

This compound interacts with its targets through a series of complex biochemical reactions. It forms complexes with chlorophyll pigments, contributing to the optoelectronic properties and interaction studies of these complexes . This compound also exhibits antioxidant properties , reacting chemically with free radicals and ROS, thereby preventing or reducing damage to living cells .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced from violaxanthin, but the exact enzyme catalyzing this conversion, suspected to be this compound synthase, is yet to be confirmed . This compound is also a branching point for the synthesis of both diadinoxanthin and fucoxanthin .

Result of Action

The primary result of this compound’s action is its photoprotective role . It protects photosynthetic organisms from photooxidative stress caused by excessive light . It also contributes to the structural stability of carotenoid-chlorophyll complexes .

Action Environment

The action of this compound is influenced by environmental factors such as light and acidity. Light is a paramount parameter driving photosynthesis, and excessive irradiance leads to the formation of ROS that cause cell damage . This compound is also particularly labile to acids due to its epoxide nature .

Biochemical Analysis

Biochemical Properties

Neoxanthin interacts with various enzymes, proteins, and other biomolecules. It is produced from violaxanthin, but a suspected this compound synthase is still to be confirmed . Two different genes were confirmed to be implicated in violaxanthin conversion to this compound in Arabidopsis and tomato . It has a specific role in protection against photooxidative stress .

Cellular Effects

This compound has been found to prevent fat accumulation in differentiated adipocytes . In particular, the content of this compound in spinach, beet, and arugula leaves, which showed significant preventive effects on fat accumulation, was remarkably higher than that in green and red romaine lettuce leaves, which were ineffective against fat accumulation . This compound also prevents H2O2-induced cytotoxicity in HepG2 cells by activating endogenous antioxidant signals and suppressing apoptosis signals .

Molecular Mechanism

This compound is not directly involved in xanthophyll cycles (XC) and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved . This xanthophyll is one of the major xanthophyll components in plants’ photosystems . A putative photoprotective model involving all-trans-neoxanthin is discussed .

Temporal Effects in Laboratory Settings

The content of this compound under high light intensity reached 25 mg kg-1, quite lower than that found in terrestrial plants . Such a scenario explained the failure of Bertrand in detecting microalgal this compound .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, studies on related carotenoids such as fucoxanthin have shown that the effects can vary with different dosages .

Metabolic Pathways

This compound is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced from violaxanthin . The less characterized this compound synthase (NXS) catalyzes the formation of this compound .

Transport and Distribution

While specific information on the transport and distribution of this compound is limited, it is known that carotenoids, including this compound, are synthesized in plastids where they play essential roles in photosynthesis and photoprotection .

Subcellular Localization

This compound is localized in the chloroplast . The subcellular localization indicated that this compound resides in the chloroplast yet with differential distribution patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoxanthin is synthesized from violaxanthin through enzymatic reactions. The suspected this compound synthase enzyme, which converts violaxanthin to this compound, is yet to be fully confirmed . In laboratory settings, high-performance liquid chromatography (HPLC) is often used to isolate and identify this compound from plant tissues .

Industrial Production Methods: Industrial production of this compound typically involves extraction from green leafy vegetables and algae. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The use of microalgae like Chlamydomonas reinhardtii has also been explored for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Neoxanthin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form neochrome, a 5,8-furanoid oxide, under mild acidic conditions.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Mild acids like ethereal or chloroformic hydrogen chloride are used for oxidation reactions.

Reduction: Specific reducing agents can be employed, although detailed conditions are less documented.

Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.

Major Products:

Neochrome: Formed from the oxidation of this compound.

Scientific Research Applications

Neoxanthin has diverse applications in scientific research:

Chemistry: Used as a standard in chromatographic analysis and for studying carotenoid biosynthesis.

Biology: Plays a role in the photoprotective mechanisms of plants and algae.

Medicine: Investigated for its antioxidant properties and potential to prevent DNA damage.

Industry: Utilized in the production of dietary supplements and natural colorants.

Comparison with Similar Compounds

Violaxanthin: Precursor to neoxanthin in the biosynthetic pathway.

Lutein: Another xanthophyll with similar photoprotective functions.

Zeaxanthin: Involved in the xanthophyll cycle and photoprotection.

Comparison:

This compound vs. Violaxanthin: this compound is produced from violaxanthin and has a specific role in abscisic acid biosynthesis.

This compound vs. Lutein: Both are involved in photoprotection, but this compound is more directly linked to abscisic acid biosynthesis.

This compound vs. Zeaxanthin: While both participate in the xanthophyll cycle, this compound’s role in abscisic acid biosynthesis sets it apart.

Biological Activity

Neoxanthin is a carotenoid belonging to the xanthophyll class, which plays several important roles in plant biology and has potential health benefits in humans. This article reviews the biological activity of this compound, focusing on its biosynthesis, physiological functions, and potential therapeutic applications based on recent research findings.

1. Biosynthesis of this compound

This compound is synthesized from violaxanthin through the action of this compound synthase (NXS). This process is crucial in various plant species, particularly in green algae and higher plants. The enzymatic conversion of violaxanthin to this compound involves specific genes that have been identified and characterized in recent studies.

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene Name | Organism | Function |

|---|---|---|

| NXS | Phaeodactylum tricornutum | Converts violaxanthin to this compound |

| PtVDL1 | Phaeodactylum tricornutum | Involved in the synthesis pathway |

| ABA4 | Higher Plants | Potentially involved in this compound synthesis |

Recent research indicates that the NXS gene plays a pivotal role in the accumulation of this compound. Knockdown experiments demonstrated a positive correlation between NXS expression and this compound levels, while inhibiting NXS led to decreased this compound production and altered xanthophyll profiles in diatoms .

2. Physiological Functions

This compound is involved in several physiological processes, especially related to light absorption and photoprotection in plants. It participates in the xanthophyll cycle, which helps dissipate excess light energy as heat, thus protecting plants from photodamage.

Table 2: Physiological Roles of this compound

| Role | Description |

|---|---|

| Photoprotection | Prevents photodamage by dissipating excess light |

| Light Harvesting | Assists in capturing light for photosynthesis |

| Stress Response | Modulates responses to environmental stressors |

Studies have shown that this compound contributes to non-photochemical quenching (NPQ), a mechanism that protects plants from excess light by facilitating energy dissipation .

3. Health Benefits and Therapeutic Potential

This compound has garnered attention for its potential health benefits, particularly concerning metabolic health. Research indicates that it may inhibit fat accumulation and improve lipid metabolism.

Case Study: this compound's Effect on Lipid Accumulation

In a study involving 3T3-L1 adipocytes, treatment with this compound significantly reduced lipid accumulation and glycerol-3-phosphate dehydrogenase activity, indicating its potential as an anti-obesity agent . However, human bioavailability studies suggest that this compound does not significantly enter the bloodstream following dietary intake, which may limit its efficacy as a dietary supplement .

4. Environmental Impact on this compound Levels

Environmental stressors can affect the accumulation of this compound in plants. For instance, exposure to certain pollutants has been shown to decrease this compound levels significantly.

Table 3: Impact of Environmental Stressors on this compound Content

| Stressor | Effect on this compound Levels |

|---|---|

| Textile Dyes | Decrease by 49.4–65.5% |

| Heavy Metals | Variable impact; generally negative |

A study found that chronic exposure to textile dyes resulted in significant reductions in this compound content within treated plants, highlighting the sensitivity of this carotenoid to environmental factors .

Properties

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYSRVSAJXTE-FTLOKQSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318362 | |

| Record name | Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14660-91-4 | |

| Record name | Neoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8M5T48AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Neoxanthin protects photosystem II (PSII) from photoinactivation and shields membrane lipids from photooxidation caused by reactive oxygen species (ROS). [] While not directly involved in xanthophyll cycles, it appears particularly effective against superoxide anions generated through the Mehler reaction, especially under abiotic stress conditions. []

ANone: [] 9′-cis-neoxanthin is considered the primary precursor for ABA biosynthesis. It undergoes oxidative cleavage by 9-cis-epoxycarotenoid dioxygenases (NCEDs) to produce xanthoxin, a key intermediate in the ABA biosynthesis pathway. [, ]

ANone: this compound has the molecular formula C40H56O4 and a molecular weight of 600.84 g/mol.

ANone: [, ] this compound exhibits characteristic absorption maxima in the visible region, typically between 410 and 480 nm, contributing to its yellow color. Its NMR spectra reveal distinct signals corresponding to its unique allenic bond and epoxy group. The 9′-cis isomer also exhibits characteristic circular dichroism (CD) properties.

ANone: [] this compound can degrade under the influence of light, heat, and oxygen. Storage in the dark at low temperatures (-20 °C or lower) under an inert atmosphere is recommended to minimize degradation.

ANone: [] this compound is soluble in organic solvents like acetone, chloroform, and ethanol, but less soluble in water. It's generally compatible with materials commonly used for carotenoid extraction and analysis.

ANone: [] Yes, force-field calculations have been used to study this compound conformations in solution. These studies provide insights into the structural flexibility of the molecule, which is relevant to its binding interactions and biological activity.

ANone: [] The presence of the 5,6-monoepoxide and allenic bond in this compound appears crucial for its antiproliferative activity against human prostate cancer cells. Other structural features, like the number and position of hydroxyl groups, may also influence its activity. []

ANone: [, ] Encapsulation in liposomes, nanoparticles, or emulsions are potential approaches to improve this compound's stability, solubility, and bioavailability. These formulations can protect the molecule from degradation and enhance its delivery to target sites.

ANone: While this compound is a naturally occurring compound, standard laboratory safety protocols should be followed when handling and disposing of it. Refer to relevant safety data sheets and local regulations for specific guidelines.

ANone: [, ] Studies suggest that the bioavailability of dietary this compound in humans is relatively low. [] It is partially converted to neochrome stereoisomers in the gastrointestinal tract, but plasma levels of both this compound and neochrome remain low even after consuming this compound-rich diets. []

ANone: [, , ] In vitro studies demonstrate that this compound inhibits the proliferation of various human cancer cell lines, including prostate, buccal pouch, and fibroblast cells. [, , ] These effects are attributed to its ability to induce apoptosis and/or cytostasis. [, , ]

ANone: [] Yes, this compound exhibits chemopreventive effects in a hamster buccal pouch carcinogenesis model. [] It inhibits tumor formation induced by chemical carcinogens, likely by suppressing both the initiation and promotion stages of carcinogenesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.